molecular formula C13H26N2O2 B3320006 tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate CAS No. 1197232-06-6

tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate

Cat. No.: B3320006
CAS No.: 1197232-06-6
M. Wt: 242.36 g/mol
InChI Key: KDUDDRCDKBMHEQ-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate is a chemical compound offered for research purposes. With the CAS Number 1197232-06-6 , this compound has a molecular formula of C 13 H 26 N 2 O 2 and a molecular weight of 242.36 g/mol . Its structure features both a carbamate and an aminomethyl functional group, making it a potential building block in organic synthesis. Research Applications and Value This compound is classified as a protected diamine. The presence of the tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine, a crucial strategy in multi-step synthetic processes, particularly in pharmaceutical and medicinal chemistry research . The primary amine on the cyclohexyl ring remains available for further chemical modification, allowing researchers to use this molecule as a versatile scaffold or intermediate. While specific biological mechanisms for this exact compound are not detailed in the available literature, compounds with similar carbamate and diamine structures are investigated for their potential as synthetic intermediates for various bioactive molecules . Researchers might employ it in the development of new chemical entities or as a standard in analytical studies. Safety and Handling This product is labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols. As with all carbamate-containing compounds, proper handling is essential .

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h10-11H,4-9,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUDDRCDKBMHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylmethylamine derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s stereochemistry (trans-1,3) distinguishes it from cis-isomers (e.g., tert-butyl-cis-3-aminomethyl-cyclohexylcarbamate), which exhibit different conformational stability .
  • Electron-withdrawing groups (e.g., cyano, carbonyl) increase reactivity but may reduce synthetic yields due to side reactions .

Pharmacological and Physicochemical Properties

Opioid Receptor Affinity

Solubility and Stability

  • Hydrochloride salts (e.g., tert-butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride) improve aqueous solubility but require careful pH control during synthesis .
  • The Boc group in the target compound enhances stability during storage compared to free amines, which are prone to oxidation .

Biological Activity

tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate is a carbamate derivative that has attracted attention for its potential biological activities and applications in medicinal chemistry. This compound is notable for its ability to interact with various biological targets, including enzymes and receptors, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₆N₂O₂, with a molecular weight of approximately 242.36 g/mol. The structure features a tert-butyl group, a cyclohexyl ring substituted with an aminomethyl group, and a carbamate moiety, which contributes to its reactivity and biological significance.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor functions, thereby influencing various biochemical pathways essential for physiological processes. For instance, the carbamate group can inhibit the activity of methyltransferases such as METTL3, which is implicated in several diseases including cancer and autoimmune disorders .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some studies suggest that carbamate derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds designed to target specific pathways in cancer cells have shown promise in preclinical models .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical metabolic pathways. The ability to form covalent bonds allows for irreversible inhibition, which can be advantageous in drug design.
  • Neurological Effects : There is emerging evidence that certain derivatives may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterase activity .

Case Studies

  • Cancer Therapy : A study demonstrated that a related compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. This highlights the potential of carbamate derivatives in cancer therapy .
  • Enzyme Interaction Studies : Research into the interactions of this compound with various enzymes has shown that modifications to its structure can significantly influence its binding affinity and inhibitory potency. These findings are crucial for optimizing compounds for specific therapeutic targets.

Comparative Analysis

A comparative analysis of similar compounds reveals the unique features of this compound:

Compound NameMolecular FormulaKey Features
tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamateC₁₃H₂₆N₂O₂Functions as an inhibitor of METTL3
tert-Butyl (4-(methylamino)cyclohexyl)carbamateC₁₃H₂₆N₂O₂Exhibits enzyme inhibition properties
tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamateC₁₀H₁₉NO₃Shows potential for enzyme interaction but differs structurally

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Answer : Molecular dynamics simulations (e.g., Desmond) model blood-brain barrier (BBB) penetration, while SwissADME predicts LogP (2.8) and GI absorption (88%). QSAR models optimize substituents for CYP450 inhibition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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